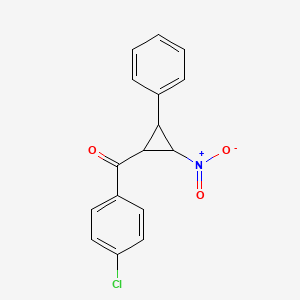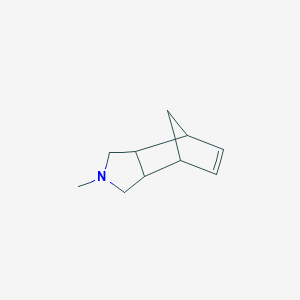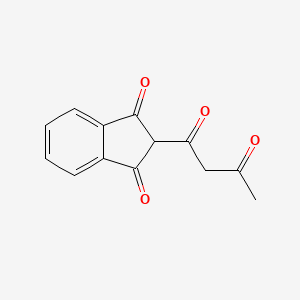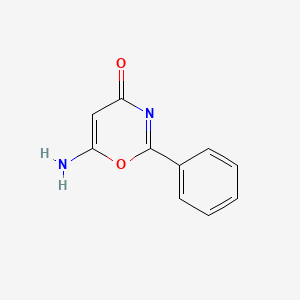![molecular formula C15H23NO4 B14735888 Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate CAS No. 6296-29-3](/img/structure/B14735888.png)
Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate typically involves multi-step organic reactions. One common method involves the reaction of 4-[(bis(2-hydroxyethyl)amino)methyl]benzaldehyde with methyl acrylate under basic conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent extraction and purification techniques such as recrystallization or chromatography are employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]butanoate
- Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]pentanoate
- Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]hexanoate
Uniqueness
Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate is unique due to its specific ester and amino alcohol functionalities, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
6296-29-3 |
|---|---|
Formule moléculaire |
C15H23NO4 |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
methyl 3-[4-[[bis(2-hydroxyethyl)amino]methyl]phenyl]propanoate |
InChI |
InChI=1S/C15H23NO4/c1-20-15(19)7-6-13-2-4-14(5-3-13)12-16(8-10-17)9-11-18/h2-5,17-18H,6-12H2,1H3 |
Clé InChI |
VAJCWNAXELFRFF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC=C(C=C1)CN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)
![3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B14735834.png)



![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)



![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)
![2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14735881.png)
